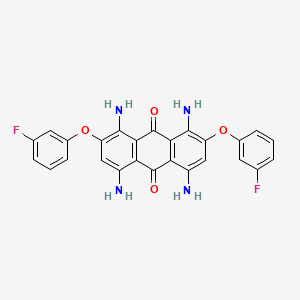
4-Bromo-5-iodo-2-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-iodo-2-nitropyridine is a heterocyclic organic compound with the molecular formula C5H2BrIN2O2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of bromine, iodine, and nitro groups on the pyridine ring significantly influences its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-iodo-2-nitropyridine typically involves the nitration of 4-bromo-5-iodopyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 2-position of the pyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-5-iodo-2-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Coupling: Boronic acids or esters with palladium catalysts under mild conditions.
Major Products Formed:
Amino Derivatives: From the reduction of the nitro group.
Substituted Pyridines: From nucleophilic substitution reactions.
Biaryl Compounds: From Suzuki-Miyaura coupling reactions.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-iodo-2-nitropyridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Bromo-5-iodo-2-nitropyridine and its derivatives depends on the specific application. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors. The presence of the nitro group allows for potential interactions with electron-rich sites, while the halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-2-nitropyridine
- 5-Iodo-2-nitropyridine
- 4-Bromo-5-chloro-2-nitropyridine
Comparison: 4-Bromo-5-iodo-2-nitropyridine is unique due to the presence of both bromine and iodine atoms on the pyridine ring. This dual halogenation provides distinct reactivity patterns compared to compounds with only one halogen atom. The combination of bromine and iodine allows for selective functionalization and the formation of diverse derivatives .
Eigenschaften
Molekularformel |
C5H2BrIN2O2 |
|---|---|
Molekulargewicht |
328.89 g/mol |
IUPAC-Name |
4-bromo-5-iodo-2-nitropyridine |
InChI |
InChI=1S/C5H2BrIN2O2/c6-3-1-5(9(10)11)8-2-4(3)7/h1-2H |
InChI-Schlüssel |
ILQHLDNOXYPMKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN=C1[N+](=O)[O-])I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


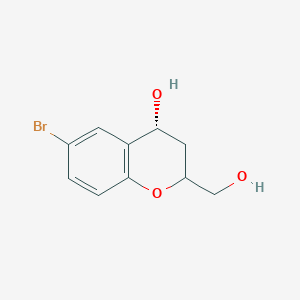

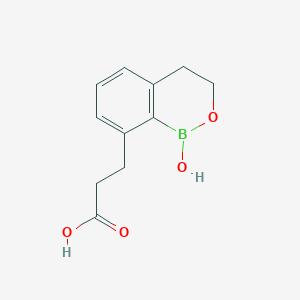

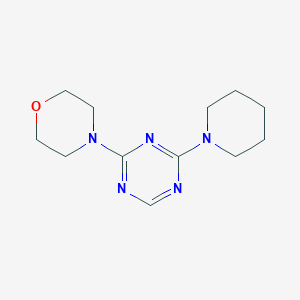
![3-Aminobenzo[d]isoxazol-7-ol](/img/structure/B13134375.png)
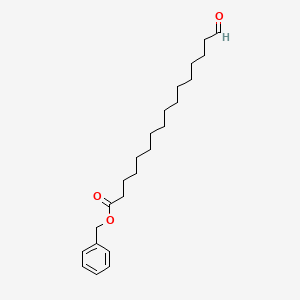
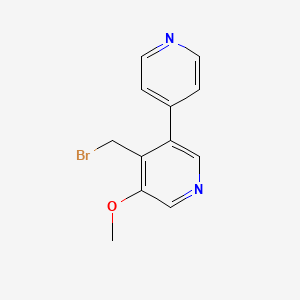
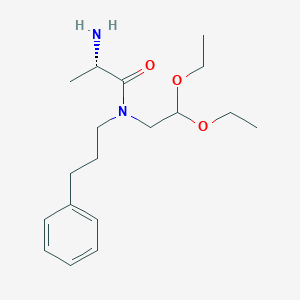
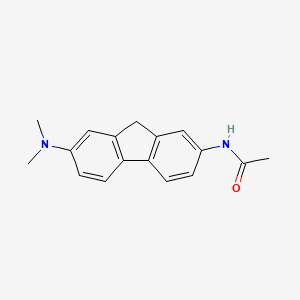
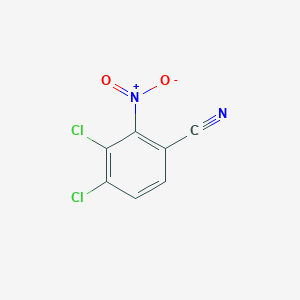
![tert-butyl (2R,6S)-12-methylsulfanyl-7,7-dioxo-7lambda6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate](/img/structure/B13134412.png)
![1,4,5-Trihydroxy-8-[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B13134413.png)
